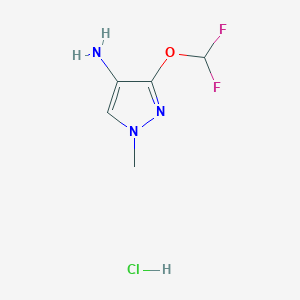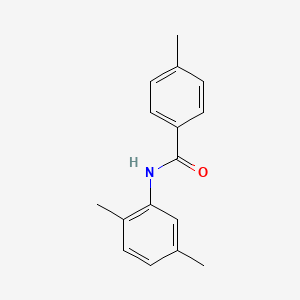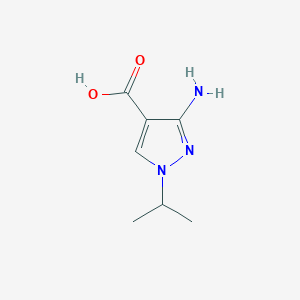
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine consisting of five methylene groups linked to a nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a sulfonyl group attached to a chloronaphthalene moiety in this compound suggests potential for significant biological activity, as indicated by the studies on related compounds .
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach for synthesizing piperidine derivatives with sulfonamide groups involves the reaction of cyclic N-sulfonylimines with enones or ynones, promoted by chiral primary amine and o-fluorobenzoic acid . These methods highlight the versatility of piperidine chemistry and the ability to introduce various functional groups to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . X-ray crystallographic studies provide detailed information about the three-dimensional arrangement of atoms within the molecule, as seen in the study of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, where the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, the reaction of 1-ethoxy-2,4-dinitronaphthalene with piperidine in dimethyl sulfoxide occurs in two stages, with the formation of a σ-adduct followed by a slower decay . The use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines to prepare sulfur–nitrogen heterocycles is another example of the chemical versatility of piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by the nature of the substituents on the piperidine ring and the attached functional groups. For example, the introduction of sulfonamide groups can significantly affect the compound's solubility, acidity, and potential for hydrogen bonding interactions . The crystal structures of piperidine salts with various acids demonstrate the importance of classical hydrogen bonds as well as secondary interactions like CH2···O, O···Cπ, and CH2···π in the stabilization of the molecular structure .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of derivatives of sulfonyl piperidine and their antimicrobial activities. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation against bacterial and fungal pathogens of tomato plants have shown significant antimicrobial activities. These activities were influenced by the nature of substitutions on the benzhydryl and sulfonamide rings, highlighting the potential of these compounds in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Sulphur-Transfer Reagent
Piperidine-1-sulphenyl chloride, a related compound, has been used as a sulphur-transfer reagent in reactions with diamines to prepare sulphur–nitrogen heterocycles. This highlights its utility in the synthesis of novel chemical structures with potential applications in pharmaceutical chemistry and materials science (Bryce, 1984).
Novel Sulfonamide Drugs
The exploration of sulfonamides for their antimicrobial and anti-inflammatory properties is ongoing. Sulfonamides formed by reacting sulfonyl chlorides with various amines, including piperidine derivatives, have been synthesized and characterized. These compounds have shown promising antibacterial potentials, indicating their importance in developing new medicinal drugs (Hussain et al., 2022).
Anticancer Agents
Research into sulfonyl piperidine derivatives has extended into the development of anticancer agents. For example, the synthesis of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines and their evaluation as factor Xa inhibitors demonstrated potent inhibitory activities when administered orally, indicating a potential pathway for therapeutic applications in cancer treatment (Haginoya et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTHZWQDHGXSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)


![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)


![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)